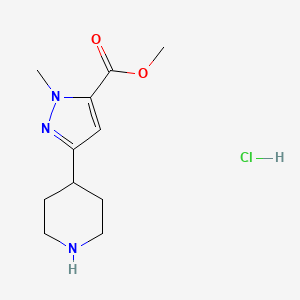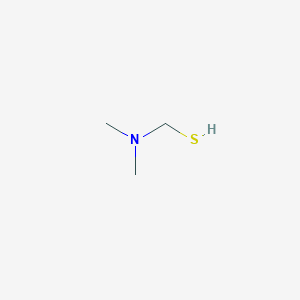amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
Sodium3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is a chemical compound with the molecular formula C9H15F2NO4Na. It is commonly used in organic synthesis and research due to its unique properties and reactivity. This compound is often utilized in the preparation of various derivatives and intermediates in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with sodium hydroxide. The reaction conditions often include the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is obtained in high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Lithium aluminum hydride; room temperature to reflux.
Substitution: Various nucleophiles; room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate involves its reactivity with various molecular targets. The tert-butoxycarbonyl group can be selectively removed under mild conditions, revealing the active amino group. This allows the compound to participate in further chemical reactions, such as peptide coupling and amide formation .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
Uniqueness
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is unique due to its combination of the tert-butoxycarbonyl protecting group and the difluoropropanoate moiety. This combination imparts specific reactivity and stability, making it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C9H14F2NNaO4 |
|---|---|
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
sodium;2,2-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C9H15F2NO4.Na/c1-8(2,3)16-7(15)12(4)5-9(10,11)6(13)14;/h5H2,1-4H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
NULVGHLXKVJQQO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(C(=O)[O-])(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



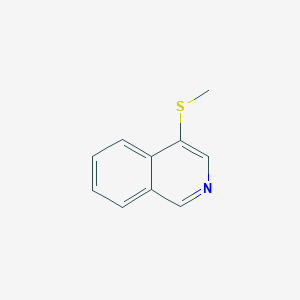
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
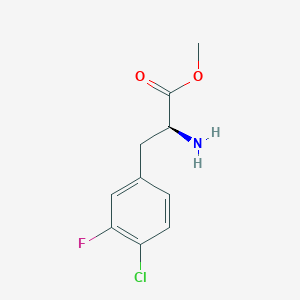
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
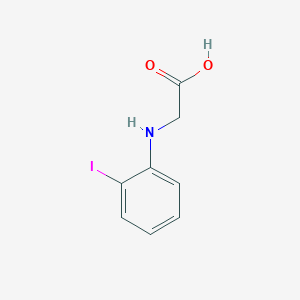
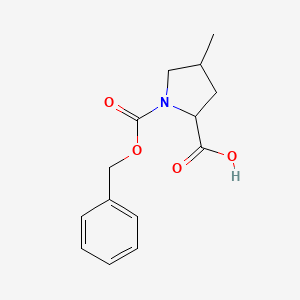

![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)

